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3'-Deoxyguanosine

Antiviral Drug Discovery Flavivirus Polymerase RNA Chain Termination

Researchers requiring selective RNA chain terminators often find standard nucleosides fail to block RdRps or degrade rapidly. This 3'-deoxy modified purine analog solves both issues. • **Mechanism:** Triphosphate metabolite inhibits viral RdRps (DENV NS5 IC50=0.02 μM; HCV NS5B 80 nM); blocks RNA elongation • **Metabolic stability:** Resists PNP cleavage; prolonged intracellular persistence vs 2'-dG • **Quality:** High purity validated; ideal for RdRp assays, antisense oligo 3'-blocking, and primase studies

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
Cat. No. B8813308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Deoxyguanosine
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO
InChIInChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-5(17)1-4(2-16)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)
InChIKeyOROIAVZITJBGSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Deoxyguanosine Properties & Differentiation


3'-Deoxyguanosine (3'-dG, CAS 3608-58-0) is a modified purine nucleoside analog in which the 3'-hydroxyl group of the ribose moiety is replaced by hydrogen, rendering it a potent RNA chain terminator . Unlike its natural counterpart guanosine or the DNA nucleoside 2'-deoxyguanosine, this structural modification confers resistance to phosphodiester cleavage and enables selective inhibition of RNA-dependent RNA polymerases (RdRps) at sub-micromolar concentrations . The compound serves as a precursor to the active metabolite 3'-deoxyguanosine triphosphate (3'-dGTP), which is incorporated into nascent RNA strands and terminates elongation due to the absence of the 3'-OH nucleophile required for phosphodiester bond formation .

RNA chain termination studies
Viral RdRp inhibition assay workflows
Oligonucleotide synthesis with blocked 3′-end

Why 3'-Deoxyguanosine Cannot Be Substituted


Substitution of 3'-deoxyguanosine with 2'-deoxyguanosine (2'-dG) or guanosine in experimental workflows leads to fundamentally divergent outcomes due to distinct enzyme recognition, metabolic fate, and mechanism of action. While 2'-dG is the natural substrate for DNA synthesis and is phosphorylated by deoxyguanosine kinase (dGK) to support genomic replication, 3'-dG is a synthetic chain terminator that preferentially inhibits RNA polymerases rather than DNA polymerases [1]. The 3'-deoxy modification eliminates susceptibility to purine nucleoside phosphorylase (PNP) cleavage that rapidly degrades 2'-dG, resulting in prolonged intracellular persistence of the active triphosphate metabolite [2]. Furthermore, the triphosphate derivative 3'-dGTP exhibits potent inhibitory activity against viral RNA-dependent RNA polymerases (e.g., DENV NS5 RdRp IC50 = 0.02 μM) whereas 2'-dGTP serves as a canonical substrate for DNA synthesis [3]. This mechanistic divergence renders 3'-dG the required reagent for RNA chain termination studies, viral polymerase inhibition assays, and oligonucleotide synthesis where blocked 3'-extension is essential [4].

2′-Deoxyguanosine is a DNA substrate, not an RNA chain terminator; enzyme recognition may differ entirely.
Rapid PNP degradation of 2′-dG limits intracellular exposure; 3′-dG resists this metabolism.
2′-dGTP lacks RdRp inhibitory activity and may produce false-negative results in polymerase assays.

3'-Deoxyguanosine Differentiation Evidence


DENV NS5 RdRp: 3'-dGTP vs. 2'-dGTP

The triphosphate metabolite of 3'-deoxyguanosine (3'-dGTP) potently inhibits Dengue virus NS5 RNA-dependent RNA polymerase with an IC50 of 0.02 μM, whereas the natural nucleotide 2'-deoxyguanosine triphosphate (2'-dGTP) functions as a substrate for DNA polymerases and exhibits no inhibitory activity against DENV NS5 RdRp at comparable concentrations . The 3'-deoxy modification prevents further phosphodiester bond formation after incorporation, resulting in irreversible chain termination. This 3000-fold differential in inhibitory potency (based on the minimum detectable inhibition threshold for 2'-dGTP) establishes 3'-dG as the required nucleoside analog for DENV polymerase studies and anti-flavivirus screening campaigns [1].

DENV NS5 RdRp
Head-to-head
3′-dGTP IC50 0.02 μM; 2′-dGTP no inhibition
Reported chain-termination assay context
Supports antiviral screening assay validation
Antiviral Drug Discovery Flavivirus Polymerase RNA Chain Termination

HCV NS5B Polymerase: 3'-dG vs. 2'-dG

3'-Deoxyguanosine inhibits Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase with an IC50 of 80.0 nM in enzymatic assays and an IC50 of 600.0 nM for NS5B-mediated RNA synthesis . In cell-based HCV replicon assays (HBI10A cells), the compound exhibits an EC50 of 50,000 nM (50 μM) against viral RNA replication . This enzymatic-to-cellular potency ratio (625-fold) reflects the requirement for intracellular phosphorylation to the active triphosphate form. In contrast, 2'-deoxyguanosine shows no measurable inhibition of HCV NS5B at concentrations up to 100 μM, confirming that the 3'-deoxy modification is essential for polymerase inhibitory activity [1].

HCV NS5B Polymerase
Head-to-head
3′-dG IC50 80 nM; 2′-dG no inhibition up to 100 μM
Reported polymerase inhibition context
Cell-based replicon EC50 differs; phosphorylation review needed
Hepatitis C Virus NS5B Polymerase Antiviral Nucleoside Analogs

DNA Primase Selectivity Over DNA Polymerases

3'-dGTP acts as a competitive inhibitor of eukaryotic DNA primase with respect to GTP incorporation, exhibiting a Ki value of approximately 1.2 μM in assays using primase purified from cherry salmon testes [1]. Importantly, 3'-dGTP does not inhibit DNA polymerases α, δ, or ε at concentrations up to 100 μM, demonstrating remarkable selectivity for the primase enzyme [1]. This contrasts sharply with 2'-dGTP, which serves as a substrate for both primase and DNA polymerases. Kinetic analysis revealed that 3'-dGTP inhibition is competitive with GTP (Ki/Km = 0.12) and non-competitive with other NTPs, confirming specific binding at the GTP recognition site [2].

DNA Primase Selectivity
Head-to-head
Primase Ki 1.2 μM
Primase-specific pathway context
DNA pols α/δ/ε unaffected at 100 μM
DNA Replication Primase Inhibition Mechanism of Action

PNP Resistance vs. 2'-Deoxyguanosine

2'-Deoxyguanosine is rapidly cleaved by purine nucleoside phosphorylase (PNP) to guanine, limiting its intracellular accumulation and therapeutic utility. In contrast, 3'-deoxyguanosine is resistant to PNP-mediated phosphorolysis due to the 3'-deoxy modification, which disrupts the enzyme-substrate hydrogen bonding network involving residues Glu201 and Asn243 in human PNP . This resistance translates to prolonged retention of the active triphosphate metabolite in T-lymphocytes, where PNP activity is constitutively high [1]. Studies with arabinosylguanine, a structurally related PNP-resistant analog, demonstrate that PNP resistance correlates with enhanced selective cytotoxicity against T-leukemic cells (T-ALL) compared to PNP-susceptible 2'-deoxyguanosine [2].

PNP Cleavage Resistance
Class-level
3′-dG resists PNP; 2′-dG rapidly cleaved
Metabolic stability context may differ
Data to verify; class-level inference
Purine Nucleoside Phosphorylase Metabolic Stability T-Cell Selective Toxicity

Oligonucleotide Chain Termination: 3'-dG vs. 2'-dG

Incorporation of 3'-deoxyguanosine at the 3'-terminus of an oligonucleotide effectively blocks polymerase extension due to the absence of the 3'-hydroxyl nucleophile required for phosphodiester bond formation . This property is exploited in antisense oligonucleotide design and in controlled enzymatic synthesis where chain termination is desired. 2'-deoxyguanosine, possessing a 3'-OH group, permits continued extension and therefore cannot serve this function. Comparative studies with 2',3'-dideoxynucleosides demonstrate that 3'-deoxynucleoside CPGs provide equivalent termination efficiency while offering greater chemical stability during oligonucleotide synthesis and storage [1]. Reconstituted 3'-dG-modified oligonucleotides remain stable at -20°C for at least 6 months [2].

Chain Termination
Head-to-head
3′-dG blocks extension; 2′-dG permits elongation
Functional termination context
Mandatory for blocked 3′-end oligonucleotide design
Oligonucleotide Synthesis Antisense Technology Chain Termination

T-ALL Selective Cytotoxicity

3'-Deoxyguanosine demonstrates selective cytotoxicity toward leukemic cells from patients with T-acute lymphoblastic leukemia (T-ALL), with significantly reduced sensitivity observed in B-cell leukemias, myeloid leukemias, and normal hematopoietic progenitors [1]. This selectivity mirrors that of 2'-deoxyguanosine, but with the critical distinction that 3'-dG is resistant to PNP degradation, potentially offering more sustained exposure in PNP-rich T-cell environments [2]. In comparative studies, T-ALL cells accumulate deoxyGTP (the active metabolite) at concentrations 5- to 10-fold higher than non-T-cell lineages following exposure to guanosine analogs, a phenomenon attributed to differential expression of nucleoside kinases and 5'-nucleotidases [3]. While direct head-to-head cytotoxicity IC50 values for 3'-dG versus 2'-dG are not reported in accessible primary literature, the PNP resistance of 3'-dG provides a mechanistic basis for enhanced T-cell selectivity.

T-ALL Cell Response
Class-level
Selective cytotoxicity toward T-ALL; PNP-resistant
Cell-model endpoint review context
Direct IC50 not reported; source-specific review
T-Acute Lymphoblastic Leukemia Selective Cytotoxicity Purine Nucleoside Analog

3'-Deoxyguanosine Application Scenarios


Flavivirus RdRp Inhibitor Screening

3'-Deoxyguanosine (and its triphosphate 3'-dGTP) is the preferred positive control and screening tool for identifying inhibitors of viral RdRps, particularly those from Flaviviridae (DENV, HCV, ZIKV). The compound's sub-micromolar IC50 values against DENV NS5 (0.02 μM) and HCV NS5B (80 nM) enable robust assay validation . Procurement of 3'-dG (or 3'-dGTP directly) is essential for these assays, as 2'-deoxyguanosine exhibits no detectable inhibitory activity against these polymerases and will fail to produce positive control signals [1].

DNA Primase-Sparing Inhibition Studies

For researchers dissecting the eukaryotic DNA replication machinery, 3'-dGTP provides a unique tool that competitively inhibits DNA primase (Ki = 1.2 μM) while leaving DNA polymerases α, δ, and ε unaffected at concentrations up to 100 μM . This selectivity enables primase-specific interrogation without confounding polymerase inhibition. 2'-dGTP cannot serve this purpose as it functions as a universal substrate for all replicative polymerases [1].

Oligonucleotide 3'-Chain Termination Synthesis

In antisense oligonucleotide manufacturing and nucleic acid probe development, 3'-deoxyguanosine phosphoramidites and CPG supports are the required reagents for synthesizing oligonucleotides with blocked 3'-termini . These modifications prevent unwanted polymerase extension during downstream enzymatic steps and enhance nuclease resistance. Standard 2'-deoxyguanosine phosphoramidites are functionally unsuitable for this purpose due to the presence of the 3'-OH group [1].

T-Cell Selective Toxicity & PNP Resistance

Investigators studying purine nucleoside phosphorylase (PNP) deficiency, T-cell selective cytotoxicity, or developing PNP-resistant nucleoside analogs should select 3'-deoxyguanosine over 2'-deoxyguanosine . The 3'-deoxy modification confers resistance to PNP-mediated phosphorolysis, enabling sustained intracellular accumulation of the active triphosphate in T-cells where PNP activity is high [1]. This metabolic stability is critical for reproducible dose-response studies in T-ALL cell models .

Application
Selection Property
Validation Focus
Flavivirus RdRp inhibition studies
RNA chain termination mechanism
RdRp enzymatic assay validation
DNA primase-selective inhibition studies
Primase-specific inhibitory profile
DNA polymerase selectivity confirmation
Oligonucleotide 3′-blocked synthesis
3′-deoxy modification for chain termination
Chain termination efficiency assessment
T-ALL cell-model studies
PNP-resistant metabolic stability
Intracellular metabolite accumulation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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